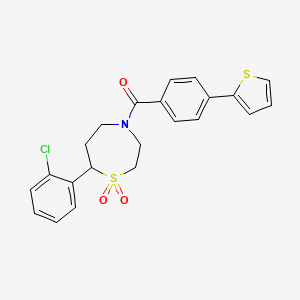

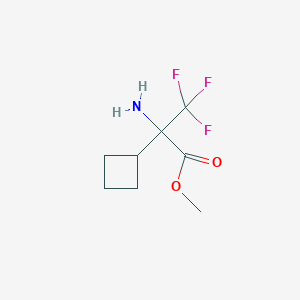

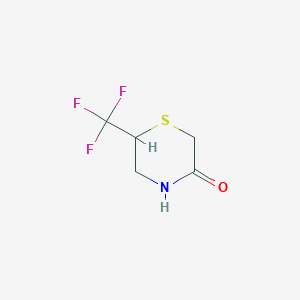

![molecular formula C21H25N5O3 B2826880 2-(4-ethoxyphenyl)-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]acetamide CAS No. 1003798-84-2](/img/structure/B2826880.png)

2-(4-ethoxyphenyl)-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-ethoxyphenyl)-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]acetamide: is a compound that has garnered interest in the field of medicinal chemistry, particularly for its potential antimalarial properties. It is part of a series of compounds developed to target specific enzymes in the malaria parasite, Plasmodium falciparum. The compound is known for its ability to inhibit the activity of certain protein kinases, which are crucial for the survival and proliferation of the parasite.

Mécanisme D'action

Target of Action

TCMDC-142545 primarily targets the Plasmodium falciparum Cyclin-Like Kinase 3 (PfCLK3) . PfCLK3 is a protein kinase that plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum . It is one of the four members of the cyclin-dependent like protein kinase family (PfCLK1-4) in Plasmodium .

Mode of Action

TCMDC-142545 acts as a reversible inhibitor of PfCLK3 . It binds to an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome, thereby improving the selectivity of the compound . This interaction inhibits the kinase activity of PfCLK3, disrupting the processing of parasite RNA .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-142545 affects the RNA splicing pathway in Plasmodium falciparum . PfCLK3, along with other members of the PfCLK family, plays a key role in the processing of parasite RNA . By inhibiting PfCLK3, TCMDC-142545 disrupts this process, leading to detrimental effects on the parasite.

Pharmacokinetics

falciparum killing assays . This suggests that the compound may have good bioavailability and efficacy.

Result of Action

The inhibition of PfCLK3 by TCMDC-142545 leads to the disruption of RNA splicing in Plasmodium falciparum . This disruption is detrimental to the survival of the parasite, making TCMDC-142545 a potent antimalarial agent .

Action Environment

The action of TCMDC-142545 is influenced by the biological environment of the Plasmodium falciparum parasite. It’s worth noting that the development of new antimalarial compounds like TCMDC-142545 is crucial due to the increasing resistance of the parasite to currently used therapies .

Analyse Biochimique

Biochemical Properties

Tcmdc-142545 interacts with the kinase PfCLK3, a member of the cyclin-dependent like protein kinase family . The interaction occurs between the kinase hinge region peptide backbone and the azaindole component of Tcmdc-142545 via two hydrogen bonds . This interaction is crucial for the inhibitory effect of Tcmdc-142545 on PfCLK3 .

Cellular Effects

Tcmdc-142545 has been shown to have significant effects on various types of cells, particularly those of the Plasmodium falciparum parasite. It prevents the transition from the trophozoite to the schizont stage, disrupts transcription, and reduces transmission to the mosquito vector . This compound has also demonstrated antiparasiticidal activity .

Molecular Mechanism

The molecular mechanism of Tcmdc-142545 involves its binding to PfCLK3, inhibiting its activity . This inhibition disrupts the phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes, thereby affecting the RNA splicing process essential for the parasite’s life cycle .

Temporal Effects in Laboratory Settings

While specific temporal effects of Tcmdc-142545 in laboratory settings are not currently available, it’s known that the compound maintains its efficacy in parasites even when washed out 6 hours after exposure .

Metabolic Pathways

The specific metabolic pathways that Tcmdc-142545 is involved in are not currently known. Given its role as an inhibitor of PfCLK3, it likely impacts pathways related to RNA splicing within the Plasmodium falciparum parasite .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethoxyphenyl)-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]acetamide involves a series of chemical reactions starting from commercially available precursors. The process typically includes the formation of a core scaffold, followed by the introduction of various functional groups to enhance its biological activity. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing quality control measures to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(4-ethoxyphenyl)-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]acetamide undergoes various chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.

Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Applications De Recherche Scientifique

Chemistry: 2-(4-ethoxyphenyl)-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]acetamide is used as a lead compound in the development of new antimalarial drugs. Its structure-activity relationship studies help in understanding the key features required for potent antimalarial activity.

Biology: In biological research, this compound is utilized to study the role of protein kinases in the life cycle of Plasmodium falciparum. It serves as a tool to dissect the molecular pathways involved in parasite survival and proliferation.

Medicine: The compound holds promise as a therapeutic agent for malaria. Its ability to inhibit crucial enzymes in the parasite makes it a potential candidate for drug development.

Industry: In the pharmaceutical industry, this compound is part of the pipeline for developing new antimalarial treatments. Its synthesis and optimization are crucial steps in the drug discovery process.

Comparaison Avec Des Composés Similaires

Tcmdc-135051: Another compound in the same series, known for its potent antimalarial activity.

Tcmdc-125133: A quinazolinedione derivative with promising antimalarial properties.

Uniqueness: 2-(4-ethoxyphenyl)-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]acetamide is unique in its specific binding affinity and selectivity for certain protein kinases in the malaria parasite. Its structure allows for effective inhibition of these enzymes, making it a valuable lead compound in antimalarial drug development.

Propriétés

IUPAC Name |

2-(4-ethoxyphenyl)-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-5-17-14(4)22-21(24-20(17)28)26-18(11-13(3)25-26)23-19(27)12-15-7-9-16(10-8-15)29-6-2/h7-11H,5-6,12H2,1-4H3,(H,23,27)(H,22,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDJOJYTXSGPRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)CC3=CC=C(C=C3)OCC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

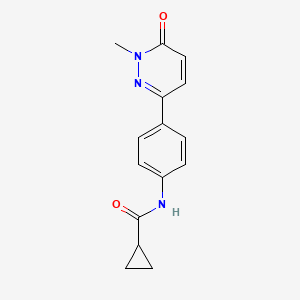

![8-Chloro-7-iodoimidazo[1,2-A]pyridine](/img/structure/B2826803.png)

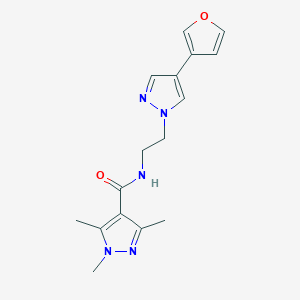

![N-{3-[1-(benzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2826812.png)

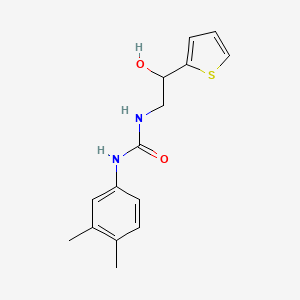

![N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide](/img/structure/B2826817.png)

![2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2826819.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B2826820.png)